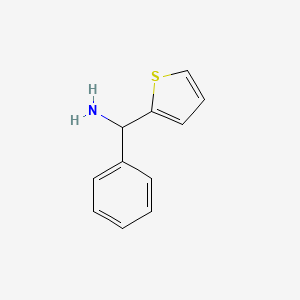

1-phenyl-1-thien-2-ylmethanamine

CAS No.: 5693-42-5

Cat. No.: VC4486461

Molecular Formula: C11H11NS

Molecular Weight: 189.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5693-42-5 |

|---|---|

| Molecular Formula | C11H11NS |

| Molecular Weight | 189.28 |

| IUPAC Name | phenyl(thiophen-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |

| Standard InChI Key | MUAFFFYJFXPGHN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CS2)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

1-Phenyl-1-thien-2-ylmethanamine features a central methanamine group (-CH(NH₂)-) bridging a phenyl ring and a thiophene (thienyl) ring. The thienyl group, a five-membered aromatic ring containing sulfur, contributes to the compound’s electronic diversity, enhancing its reactivity and interaction with biological targets . The IUPAC name, phenyl(thiophen-2-yl)methanamine, reflects this connectivity, while its SMILES notation (C1=CC=C(C=C1)C(C2=CC=CS2)N) provides a linear representation of the structure .

Physicochemical Properties

Key physical properties include a density of 1.163 g/cm³, a boiling point of 313.8°C, and a flash point of 143.6°C . The polar surface area (PSA) of 54.26 Ų and a LogP value of 3.50 indicate moderate hydrophilicity and lipophilicity, suggesting balanced membrane permeability for biological applications .

Table 1: Physicochemical Properties of 1-Phenyl-1-thien-2-ylmethanamine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.28 g/mol | |

| Density | 1.163 g/cm³ | |

| Boiling Point | 313.8°C | |

| Flash Point | 143.6°C | |

| LogP | 3.50 | |

| Polar Surface Area | 54.26 Ų |

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or addition reactions between thienyl derivatives and phenyl-substituted amines. For example, selenium dioxide-mediated oxidation of acetophenones yields phenylglyoxals, which subsequently react with primary amines to form 1-phenyl-1-thien-2-ylmethanamine analogues . Optimized protocols emphasize controlled reaction conditions to maximize yield and purity.

Structural Analogues

Modifications to the parent structure have explored substitutions at the phenyl and thienyl rings. For instance, introducing carboxyl or nitro groups at the para-position of the phenyl ring enhances MCR-1 enzyme inhibitory activity, while fluorination or hydroxylation often abolishes it . Derivatives like 1-(2-thien-2-ylphenyl)methanamine hydrochloride (CAS 863991-95-1) demonstrate improved solubility due to salt formation .

Table 2: Key Derivatives and Their Properties

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume